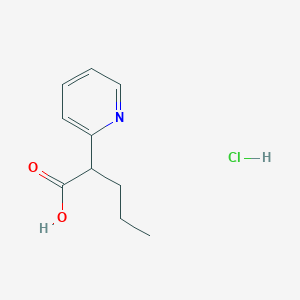

2-(Pyridin-2-yl)pentanoic acid hydrochloride

Description

Properties

IUPAC Name |

2-pyridin-2-ylpentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-2-5-8(10(12)13)9-6-3-4-7-11-9;/h3-4,6-8H,2,5H2,1H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAIIIGYACPGNCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC=CC=N1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy Overview

The preparation of 2-(Pyridin-2-yl)pentanoic acid hydrochloride typically involves the following key steps:

- Construction of the pyridin-2-yl moiety or its functionalized derivatives.

- Introduction of the pentanoic acid side chain at the 2-position of the pyridine ring.

- Conversion to the hydrochloride salt form for isolation and purification.

Synthetic Routes and Methodologies

Pyridine Ring Functionalization and Side Chain Introduction

A common approach starts from commercially available nicotinic acid (pyridine-2-carboxylic acid) derivatives, which can be manipulated to introduce the pentanoic acid side chain at the 2-position of the pyridine ring.

Esterification and Subsequent Transformations:

Esterification of nicotinic acid to form methyl or ethyl esters is a common first step to facilitate further functionalization. For example, esterification followed by oxidation and nucleophilic substitution reactions has been employed in related pyridine derivatives synthesis.Nucleophilic Substitution on Pyridine N-Oxides:

Oxidation of pyridine derivatives to pyridine N-oxides allows for nucleophilic substitution at the ortho position. Using reagents like trimethylsilyl cyanide (TMSCN) introduces cyano groups, which can be converted to carboxylic acids after hydrolysis, enabling the formation of side chains such as pentanoic acid.Amide Coupling and Hydrolysis:

Coupling of activated carboxylic acid intermediates with amines followed by hydrolysis can yield the desired carboxylic acid derivatives, including 2-(pyridin-2-yl)pentanoic acid analogs.

Salt Formation (Hydrochloride)

Detailed Preparation Procedure (Representative Example)

Based on the synthetic methods for related compounds and intermediates, a plausible detailed preparation of this compound is as follows:

Alternative Synthetic Approaches

Direct Coupling via Amide Formation and Reduction

- Amide coupling between 2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine and corresponding acids using EDCI (1-ethyl-3-(3-dimethylpropylamine)carbodiimide) and HOBT (1-hydroxybenzotriazole) as coupling agents has been reported, followed by reduction steps to obtain related pyridine carboxylic acid derivatives.

Research Findings and Analytical Data

Yields and Purity:

Moderate to good yields (40–80%) have been reported for multi-step syntheses involving esterification, oxidation, nucleophilic substitution, and hydrolysis steps. Purification is typically achieved by recrystallization or chromatography.Characterization:

The hydrochloride salts are usually obtained as crystalline solids, characterized by melting point, NMR spectroscopy, and mass spectrometry to confirm the structure and purity.

Summary Table of Preparation Methods

| Preparation Stage | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Esterification | Nicotinic acid, MeOH, H2SO4, reflux | Methyl nicotinate ester formation |

| Oxidation | mCPBA, solvent, low temperature | Pyridine N-oxide intermediate |

| Nucleophilic substitution | TMSCN, EtOH, RT | Cyano group introduction at ortho position |

| Hydrolysis | NaOH, aqueous EtOH, reflux | Conversion to carboxylic acid |

| Hydrochloride salt formation | HCl in dioxane or MeOH, RT | Formation of hydrochloride salt |

| Purification | Recrystallization or chromatography | Isolation of pure this compound |

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-2-yl)pentanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring is substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include pyridine N-oxides, amine derivatives, and various substituted pyridine compounds .

Scientific Research Applications

2-(Pyridin-2-yl)pentanoic acid hydrochloride is a compound that has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.

Cardiovascular Health

Recent studies have indicated that compounds with similar structures can act as HDL cholesterol stimulants. For instance, research on N-pyridin-3-yl carboxamides has shown their efficacy in treating dyslipidemia and cardiovascular diseases by enhancing HDL cholesterol levels. These findings suggest that this compound may have similar therapeutic potential .

Anticancer Activity

The compound's analogs have been investigated for their anticancer properties. Specifically, derivatives of pyridine-based compounds have demonstrated effectiveness against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis. This suggests that this compound could be explored further for its potential anticancer effects .

Antimicrobial Properties

Research has shown that pyridine derivatives possess antimicrobial activity against a range of pathogens. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways. Thus, this compound may be a candidate for development into an antimicrobial agent .

Data Table: Comparative Analysis of Applications

Case Study 1: HDL Cholesterol Stimulation

A study conducted on N-pyridin-3-yl carboxamide derivatives demonstrated significant increases in HDL cholesterol levels in animal models. The results indicated a potential mechanism involving the activation of specific receptors that mediate lipid metabolism, paving the way for further investigation into related compounds like this compound .

Case Study 2: Anticancer Activity

In vitro studies on pyridine analogs showed promising results against breast cancer cell lines, where these compounds induced apoptosis through mitochondrial pathways. This highlights the importance of exploring this compound for its anticancer properties and understanding its mechanism of action .

Case Study 3: Antimicrobial Efficacy

A series of experiments assessed the antimicrobial activity of pyridine derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain structural modifications enhanced their efficacy, suggesting that this compound could be optimized for improved antimicrobial activity .

Mechanism of Action

The mechanism of action of 2-(Pyridin-2-yl)pentanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pentanoic Acid Backbone

(a) Heterocyclic Substituents

- Piperidine-Substituted Analogs: Compounds such as (S)-5-(piperidin-1-yl)pentanoic acid hydrochloride (L-2a, D-2a) differ by replacing the pyridin-2-yl group with a saturated piperidine ring. This substitution reduces aromaticity but increases basicity due to the tertiary amine in piperidine. Such analogs exhibit improved stability in physiological environments and are used in cell-penetrating peptides .

- Pyridin-3-yl Derivatives: 2-(Pyridin-3-yl)acetic acid hydrochloride (CAS 6419-36-9) shares a pyridine substituent but has a shorter acetic acid chain.

(b) Functional Group Modifications

- Eflornithine Hydrochloride Monohydrate: This compound (2,5-diamino-2-(difluoromethyl)pentanoic acid hydrochloride) replaces the pyridyl group with diamino and difluoromethyl groups. The difluoromethyl group enhances metabolic stability, while the amino groups increase polarity, making it suitable for antiparasitic applications .

- BOC-Protected Arginine Hydrochloride: (2S)-5-guanidinopentanoic acid derivatives, such as BOC-D-arginine hydrochloride, feature a guanidine side chain. This modification drastically increases hydrophilicity and hydrogen-bonding capacity, critical for protease inhibition .

Biological Activity

2-(Pyridin-2-yl)pentanoic acid hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H14ClN and it features a pyridine ring attached to a pentanoic acid moiety. The presence of the pyridine ring is critical for its biological activity, influencing its interaction with various biological targets.

1. Antimicrobial Activity

Research indicates that compounds similar to 2-(Pyridin-2-yl)pentanoic acid exhibit significant antimicrobial properties. For instance, studies have shown that pyridine derivatives can inhibit the growth of various bacterial strains, suggesting a potential role in developing new antibiotics.

2. Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro studies demonstrated that it could modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This suggests its utility in treating inflammatory diseases .

3. Neuroprotective Effects

Recent investigations have highlighted the neuroprotective effects of pyridine derivatives. Specifically, this compound has been evaluated for its ability to protect neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative diseases .

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body:

- Receptor Modulation : The compound may act as an antagonist or agonist at certain receptor sites, influencing neurotransmitter release and signaling pathways.

- Enzyme Inhibition : It has been suggested that the compound can inhibit enzymes involved in inflammatory processes, thus mitigating inflammation at the cellular level .

Case Studies

- Antimicrobial Study : A study published in Molecules explored the antimicrobial activity of pyridine derivatives, including this compound. The compound showed effective inhibition against several strains of bacteria, indicating its potential as a therapeutic agent against infections .

- Neuroprotection Study : Another research article investigated the neuroprotective effects of pyridine derivatives on rat neuronal cells exposed to oxidative stress. Results indicated that treatment with 2-(Pyridin-2-yl)pentanoic acid significantly reduced cell death compared to untreated controls .

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for 2-(Pyridin-2-yl)pentanoic acid hydrochloride, and what are their mechanistic considerations?

The compound is typically synthesized via nucleophilic substitution or coupling reactions involving pyridine derivatives. For example, a pyridin-2-yl acetic acid precursor can undergo elongation of the carbon chain through alkylation or Grignard reactions, followed by acid hydrolysis and subsequent hydrochlorination. Key intermediates should be characterized using NMR (¹H/¹³C) and IR spectroscopy to confirm regioselectivity and purity. Reaction conditions (e.g., temperature, catalyst) must be optimized to avoid side products like regioisomers or over-alkylation . Similar pyridine-based syntheses (e.g., 2-(3-methylpyridin-2-yl)acetic acid hydrochloride) emphasize the importance of anhydrous conditions and inert atmospheres to prevent oxidation of the pyridine ring .

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H NMR can confirm the pyridine ring protons (δ 7.2–8.6 ppm) and the pentanoic acid chain (δ 1.5–2.8 ppm for CH₂ groups). ¹³C NMR identifies carbonyl (δ ~170 ppm) and pyridyl carbons (δ 120–150 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (C₁₀H₁₄ClNO₂, [M+H]⁺ = 224.0743) and fragments.

- X-ray Crystallography : Resolves crystal structure and hydrogen bonding between the hydrochloride and carboxylic acid groups .

- Elemental Analysis : Confirms Cl⁻ content (~16.2% w/w) .

Q. How does the solubility profile of this compound influence experimental design?

The compound is sparingly soluble in non-polar solvents (e.g., hexane) but dissolves in polar aprotic solvents (DMSO, DMF) and water at acidic pH. For biological assays, prepare stock solutions in DMSO (≤5% v/v) to avoid solvent toxicity. Precipitation in buffered solutions (pH > 6) may occur due to deprotonation of the carboxylic acid group; adjust pH to 3–4 for stability .

Q. What preliminary biological activities have been reported for pyridin-2-yl derivatives?

Pyridin-2-yl acetic acid analogs show antimicrobial and enzyme inhibitory activity. For instance, 2-(3-methylpyridin-2-yl)acetic acid hydrochloride interacts with bacterial efflux pumps or metalloproteinases via hydrogen bonding and π-π stacking. Design dose-response studies (0.1–100 µM) to assess IC₅₀ values and compare with positive controls (e.g., EDTA for metalloproteinases) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis of this compound?

- Catalyst Screening : Use Pd/C or Ni catalysts for coupling steps to enhance efficiency.

- Solvent Selection : Replace THF with 2-MeTHF for greener chemistry and easier purification.

- Workup Strategies : Employ liquid-liquid extraction (chloroform/water) to isolate the hydrochloride salt. Lyophilization improves yield compared to rotary evaporation .

Q. What stability challenges arise under physiological conditions, and how can they be mitigated?

The compound may degrade via hydrolysis of the carboxylic acid group or pyridine ring oxidation at neutral pH. Accelerated stability studies (40°C/75% RH) over 14 days with HPLC monitoring (λ = 254 nm) can identify degradation products. Use antioxidants (e.g., BHT) or lyoprotectants (trehalose) in formulations to enhance shelf life .

Q. How do contradictions in spectral data (e.g., NMR shifts) arise, and what strategies resolve them?

Discrepancies in NMR shifts often stem from tautomerism (e.g., keto-enol forms) or solvent effects. For example, DMSO-d₆ may induce peak broadening due to hydrogen bonding. Record spectra in multiple solvents (CDCl₃, D₂O) and compare with computational predictions (DFT calculations at B3LYP/6-31G* level) .

Q. What computational methods are suitable for modeling interactions between this compound and biological targets?

- Docking Studies : Use AutoDock Vina to predict binding modes with proteins (e.g., COX-2). The pyridine ring and carboxylate group often anchor the ligand to active sites.

- MD Simulations : GROMACS can simulate stability of ligand-protein complexes over 100 ns, analyzing RMSD and hydrogen bond occupancy .

Q. How can in vivo pharmacokinetic studies be designed to assess bioavailability?

Administer the compound (10 mg/kg, IV/PO) in rodent models and collect plasma samples at 0, 15, 30, 60, 120, and 240 min. Quantify using LC-MS/MS (LOQ = 1 ng/mL). Calculate AUC, Cₘₐₓ, and t₁/₂. Low oral bioavailability (<20%) may necessitate prodrug strategies (e.g., esterification of the carboxylic acid) .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s LogP and solubility?

LogP values vary due to measurement methods (shake-flask vs. HPLC). Use the shake-flask method (octanol/water) at pH 2.0 for consistency. For solubility, perform equilibrium solubility studies (24 hr agitation) rather than kinetic measurements. Cross-validate with computational tools like ACD/Percepta .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.